2-Oxo-3-chromanecarboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-oxo-2H-chromene-3-carboxylic acid involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of salicylaldehyde with Meldrum’s acid in the presence of a base . A greener method for this synthesis uses agro-waste extracts as catalysts under microwave irradiation, which significantly reduces reaction time and environmental impact .

Industrial Production Methods

Industrial production methods for 2-oxo-2H-chromene-3-carboxylic acid often involve similar synthetic routes but on a larger scale. The use of microwave irradiation and green catalysts is becoming more popular due to its efficiency and reduced environmental footprint .

Analyse Des Réactions Chimiques

Key Conditions :

-

Catalyst : Ru(bpy)₃Cl₂ (10 mol%)

-

Base : DIPEA (2 equiv)

-

Solvent : CH₂Cl₂ (anhydrous)

-

Light Source : Blue LEDs (455 nm)

-

Yield Range : 35–75%

| Entry | Substrate (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | MeO⁻ (2b) | 3ab | 75 |

| 2 | Cl⁻ (2h) | 3ah | 35 |

| 3 | CF₃⁻ (2i) | 3ai | 58 |

Mechanism :

-

Photoredox catalyst oxidizes the carboxylate to generate a carboxyl radical.

-

Decarboxylation produces a coumarinyl radical.

-

Alkyl radical (from NAP) adds to the coumarin core via Giese reaction.

-

Radical recombination and protonation yield the chromanone product .

Optimized Protocol :

-

Catalyst : fac-Ir(ppy)₃ (3 mol%)

-

Solvent : DMSO

-

Light : Blue LEDs (48 h)

-

Yield Range : 60–85%

| Azaarene (2a–c) | Product (3aa–ca) | Yield (%) |

|---|---|---|

| 2-CN-pyridine | 3aa | 82 |

| 4-CN-pyrimidine | 3ba | 78 |

| 6-CN-quinoline | 3ca | 85 |

Key Insight : Electron-withdrawing groups on the azaarene enhance reactivity by stabilizing the intermediate radical species .

Amide Formation

Coumarin-3-carboxylic acids react with amines via coupling agents (e.g., PyClU, EDC·HCl) to form fluorescent bis-coumarin amides.

Example :

-

Reactants : 7-(Diethylamino)-coumarin-3-carboxylic acid + tert-butyl 6-amino-coumarin-3-carboxylate

-

Conditions : DCE, DIPEA, 24 h reflux

-

Yield : 10% (due to poor solubility)

Esterification

Methyl esters are synthesized via Knoevenagel condensation:

-

Reactants : 2,4-Dihydroxybenzaldehyde + dimethyl malonate

-

Catalyst : Piperidine

-

Conditions : MeOH, 60°C, 48 h

-

Yield : 90%

Hydrazinolysis

Ethyl coumarin-3-carboxylate reacts with hydrazine to form salicylaldehyde azine (via ring-opening) and malonohydrazide. While not directly tested on the free acid, analogous reactivity is plausible.

Proposed Pathway :

Applications De Recherche Scientifique

Biochemical Applications

Metabolism Studies:

Research has demonstrated that certain bacteria, such as Pandoraea pnomenusa B356 and Rhodococcus erythropolis U23A, can metabolize flavanones into 4-oxo-2-chromanecarboxylic acid. This transformation is significant as it highlights the potential of these microorganisms in bioremediation processes, particularly in degrading complex organic compounds like polychlorinated biphenyls (PCBs) . The efficiency of these bacteria in converting flavanones into this compound suggests its role as a metabolic intermediate in microbial degradation pathways.

Enzyme Activity:

The enzymatic pathways involved in the conversion of flavanones to 4-oxo-2-chromanecarboxylic acid have been studied extensively. The enzymes responsible for this transformation exhibit remarkable specificity and efficiency, making them potential targets for biotechnological applications aimed at enhancing biodegradation processes .

Environmental Applications

Bioremediation:

The ability of certain bacterial strains to utilize flavonoids as inducers for degrading environmental pollutants such as PCBs has been documented. The production of 4-oxo-2-chromanecarboxylic acid serves as a marker for successful metabolism during bioremediation efforts. By monitoring the levels of this compound, researchers can assess the effectiveness of microbial treatments in contaminated environments .

Phytoremediation:

Studies indicate that plant secondary metabolites, including flavonoids, can enhance the microbial degradation of environmental pollutants. The interaction between plants and microorganisms can lead to increased production of 4-oxo-2-chromanecarboxylic acid, thereby improving the overall efficiency of phytoremediation strategies .

Medicinal Chemistry Applications

Potential Therapeutic Uses:

Research into the pharmacological properties of 4-oxo-2-chromanecarboxylic acid suggests that it may possess bioactive properties that could be harnessed for therapeutic applications. The compound's structural features may allow it to interact with biological targets, potentially leading to the development of new drugs .

Synthesis of Derivatives:

The synthesis of derivatives from 4-oxo-2-chromanecarboxylic acid has been explored for their potential medicinal benefits. By modifying its structure, researchers aim to enhance its biological activity and selectivity towards specific targets in disease pathways .

Data Tables

| Application Area | Details |

|---|---|

| Biochemical Studies | Metabolized by bacteria; significant for understanding microbial degradation |

| Environmental Science | Used as a marker for PCB degradation; enhances phytoremediation efforts |

| Medicinal Chemistry | Potential therapeutic uses; synthesis of bioactive derivatives |

Case Studies

-

Microbial Transformation Study:

A study involving Pandoraea pnomenusa B356 showed that this bacterium efficiently converts flavanone into 4-oxo-2-chromanecarboxylic acid under specific conditions. This finding underscores the potential of using this bacterium in bioremediation efforts targeting flavonoid-rich waste streams . -

Bioremediation Efficacy:

Research demonstrated that when Rhodococcus erythropolis U23A was exposed to flavanone alongside PCBs, it significantly increased the production of 4-oxo-2-chromanecarboxylic acid, indicating enhanced metabolic activity and potential application in environmental cleanup strategies .

Mécanisme D'action

The mechanism of action of 2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with specific receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-oxo-2H-chromene-3-carboxylic acid include other coumarin derivatives such as 2-oxo-2H-chromene-3-carbonitriles and 7-hydroxy-2-oxo-chromene-3-carboxylic acid .

Uniqueness

What sets 2-oxo-2H-chromene-3-carboxylic acid apart from its similar compounds is its specific structure and the unique biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Activité Biologique

2-Oxo-3-chromanecarboxylic acid, also known as 4-oxo-2-chromanecarboxylic acid, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

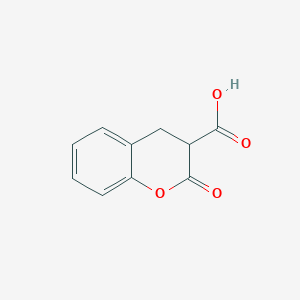

The molecular structure of this compound is characterized by its chromane backbone, which contributes to its diverse biological properties. The compound can be represented as follows:

This structure consists of a chromane ring with a carboxylic acid group and a keto group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a study on substituted chromanecarboxylic acids demonstrated significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the low microgram range, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/ml) |

|---|---|---|

| This compound | S. aureus | 8 |

| S. pneumoniae | 4 | |

| E. faecalis | 16 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that derivatives of this compound can inhibit the activity of non-canonical IκB kinases such as TBK1 and IKKε, which play crucial roles in inflammatory signaling pathways. In cell-based assays, certain analogues displayed enhanced secretion of IL-6, suggesting a potential role in modulating inflammatory responses .

Case Study: Inhibition of TBK1

A study focused on the synthesis of substituted derivatives revealed that specific modifications to the A-ring of the chromanecarboxylic acid scaffold significantly improved selectivity and potency against TBK1. One analogue demonstrated an IC50 value as low as 210 nM in inhibiting TBK1 activity, indicating strong potential for therapeutic applications in obesity-related inflammation .

Metabolic Pathways and Biotransformation

The biotransformation of flavonoids into this compound has been documented in microbial systems. For instance, Rhodococcus erythropolis U23A has shown the ability to metabolize flavanone into this compound through biphenyl catabolic pathways. This metabolic capability highlights the ecological significance and potential biotechnological applications of this compound in bioremediation processes .

Propriétés

IUPAC Name |

2-oxo-3,4-dihydrochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-4,7H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUFGQWXDBCBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327587 | |

| Record name | NSC668037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93887-31-1 | |

| Record name | NSC668037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.